molecular formula C19H20N2O4 B2701990 2-(4-ethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide CAS No. 912889-44-2

2-(4-ethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide

Cat. No.: B2701990
CAS No.: 912889-44-2
M. Wt: 340.379
InChI Key: YAOBDURQTKWVFX-UHFFFAOYSA-N
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Description

The compound 2-(4-ethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide features a propanamide backbone substituted with a 4-ethylphenoxy group and a 3-oxo-1,4-benzoxazine moiety. The 3-oxo-1,4-benzoxazine core is a recurring motif in bioactive molecules, often linked to modulation of biological targets such as nuclear receptors or enzymes .

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-13-4-7-15(8-5-13)25-12(2)19(23)20-14-6-9-17-16(10-14)21-18(22)11-24-17/h4-10,12H,3,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOBDURQTKWVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-ethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide is a synthetic compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
IUPAC Name This compound
InChI Key FLRSZHLAPOHSDS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It can bind to certain receptors, modulating signaling pathways that affect cell proliferation and survival.
  • DNA Interaction : The compound may interact with DNA, influencing gene expression and contributing to its anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazines possess significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains. For instance, a study reported an inhibition zone against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Properties

The compound has been evaluated for its potential anticancer effects. In cellular assays, it showed cytotoxicity against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. Notably, IC50 values were reported in the micromolar range (10–20 µM), indicating promising activity.

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on MCF7 cells. The results demonstrated:

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
205040

This data suggests a dose-dependent increase in apoptosis among treated cells.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli70

These findings highlight the compound's potential as a therapeutic agent against bacterial infections.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs are compared below based on substituents, molecular properties, and applications:

Compound ID/Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Applications/Targets Evidence Source
Target Compound 4-ethylphenoxy, propanamide, 3-oxo-1,4-benzoxazin-6-yl Not explicitly provided Inferred therapeutic/agrochemical
D487-0229 1,3-dioxo-isoindole, thiazolyl, 3-oxo-1,4-benzoxazin-6-yl C25H22N4O5S 490.54 Screening compound (unspecified target)
D487-0231 4-methylphenyl, thiazolyl, 3-oxo-1,4-benzoxazin-6-yl C24H25N3O3S 435.54 Screening compound (unspecified target)
Flumioxazin (CAS 103361–09–7) Fluoro, propynyl, 3-oxo-1,4-benzoxazin-6-yl C19H15FN2O4 354.34 Herbicide
Balcinrenone (INN) Fluoro, methyl, 3-oxo-1,4-benzoxazine-6-carbonyl C20H18FN3O5 423.38 Therapeutic (unspecified)
861209-40-7 () Trifluoromethylbenzyl, benzamide, 3-oxo-1,4-benzoxazin-6-yl C24H17F3N2O4 454.40 Potential ROR-gamma modulation
N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-1,4-benzoxazin-7-yl)acetamide (Patent Compound) Piperidinyl, phenylmethyl, 3-oxo-1,4-benzoxazin-7-yl Not provided ROR-gamma modulator (autoimmune diseases)
Key Observations:
  • Substituent Impact: Electron-Withdrawing Groups: The trifluoromethyl group in 861209-40-7 enhances lipophilicity and metabolic stability compared to the ethylphenoxy group in the target compound . Heterocyclic Additions: Thiazole or pyrimidine rings (e.g., D487-0229, D487-0231) increase molecular weight and may influence solubility or binding kinetics . Therapeutic vs. Agrochemical Use: Flumioxazin’s propynyl and fluoro substituents confer herbicidal activity, whereas ROR-gamma modulators (e.g., Patent Compound) prioritize aryl/heteroaryl groups for receptor binding .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in 861209-40-7 (LogP predicted: ~3.5) likely increases membrane permeability compared to the target compound’s ethylphenoxy group (LogP ~2.8–3.0) .
  • Acid Dissociation (pKa) : The 3-oxo group in the benzoxazine ring (pKa ~11.9 in 861209-40-7 ) may influence ionization under physiological conditions, affecting bioavailability .

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